molecular formula C11H11FN2O B2744128 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine CAS No. 2380041-18-7

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine

Cat. No.: B2744128
CAS No.: 2380041-18-7
M. Wt: 206.22
InChI Key: XSTKKBGYEJYNSY-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that contains both pyridine and fluoropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine typically involves the reaction of a pyridine derivative with a fluoropyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the two aromatic rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom in the fluoropyridine ring enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-2H-pyridin-1-yl-(4-fluoropyridin-3-yl)methanone
  • 3,6-Dihydro-2H-pyridin-1-yl-(5-chloropyridin-3-yl)methanone
  • 3,6-Dihydro-2H-pyridin-1-yl-(5-bromopyridin-3-yl)methanone

Uniqueness

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKKBGYEJYNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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